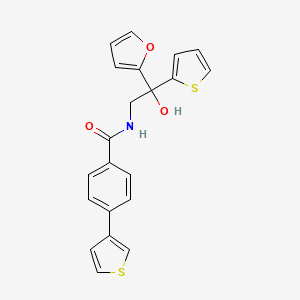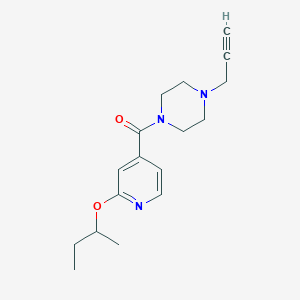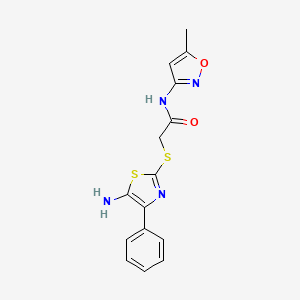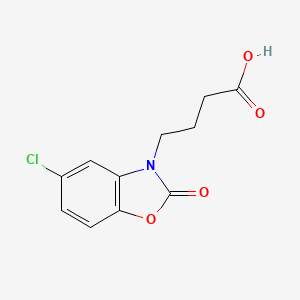![molecular formula C23H21N5O2S B2592560 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904356-34-8](/img/structure/B2592560.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a morpholine ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of a thiazole ring suggests that the compound might exhibit aromaticity . The compound’s mass can be determined from its molecular formula .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including our compound of interest, have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals, which can lead to various diseases, including cancer and heart disease . The thiazole ring’s ability to donate electrons and neutralize free radicals makes it a candidate for antioxidant drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the process of inflammation . This makes them potential therapeutic agents for treating chronic inflammatory diseases such as arthritis and asthma.
Antimicrobial and Antifungal Activity
Thiazoles have shown significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals . With increasing antibiotic resistance, the need for novel drugs is critical, and thiazole derivatives offer a promising avenue for research.
Antiviral Activity
Research has indicated that thiazole derivatives can exhibit antiviral properties. They have been explored for their effectiveness against various viruses, including HIV, providing a basis for developing new antiretroviral therapies .
Neuroprotective Activity
Thiazole derivatives have been investigated for their neuroprotective effects. They may play a role in preventing neurodegenerative diseases by protecting neuronal cells from damage or death . This application is particularly relevant in the context of aging populations and the increasing prevalence of conditions like Alzheimer’s disease.
Antitumor and Cytotoxic Activity
The antitumor and cytotoxic activities of thiazole compounds are of significant interest in cancer research. They can act on various pathways to inhibit cancer cell growth and induce apoptosis . This application has the potential to contribute to the development of new cancer treatments.
Zukünftige Richtungen
The future directions for research on this compound could include elucidating its synthesis process, studying its chemical reactions, investigating its mechanism of action, and evaluating its physical and chemical properties. Additionally, its potential biological activities could be explored further .
Wirkmechanismus
Target of Action
The primary targets of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds with a benzothiazole scaffold have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis .
Mode of Action
The exact mode of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity . They inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in inflammation .
Biochemical Pathways
The biochemical pathways affected by N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to inhibit the cox-2 enzyme , which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Result of Action
The molecular and cellular effects of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that they may reduce inflammation at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(12-15)31-23(27-18)16-3-5-17(6-4-16)26-22(29)19-13-21(25-14-24-19)28-8-10-30-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXOIIQPKVEUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592479.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2592482.png)




![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592491.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)
![N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2592493.png)
![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)
![8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2592495.png)
